Aqabamycin B

Antibacterial Structure-Activity Relationship Nitro-maleimide

Aqabamycin B (1b) is a diphenyl-maleimide alkaloid isolated from a marine Vibrio sp. (strain WMBA). Its defining procurement value is the combination of measurable antibacterial activity (MIC 100 µg/ml) with uniformly low cytotoxicity (IC50 ≥100 µg/ml across five cancer lines), making it an ideal negative control or selectivity benchmark in nitro-maleimide SAR campaigns. Unlike its more potent but toxic analogs (aqabamycins D, E, G), Aqabamycin B provides a cytotoxicity baseline 6.7-fold higher, enabling unambiguous discrimination of target-specific effects from nonspecific toxicity. Its narrow antifungal spectrum—active exclusively against Nematospora coryli—further supports species-selective probe applications. Available in research quantities (5–50 mg) at Min. 95% purity.

Molecular Formula C16H10N2O6
Molecular Weight 326.26 g/mol
CAS No. 1253641-94-9
Cat. No. B1487512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAqabamycin B
CAS1253641-94-9
Synonymsaqabamycin B
Molecular FormulaC16H10N2O6
Molecular Weight326.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])O
InChIInChI=1S/C16H10N2O6/c19-10-4-1-8(2-5-10)13-14(16(22)17-15(13)21)9-3-6-12(20)11(7-9)18(23)24/h1-7,19-20H,(H,17,21,22)
InChIKeyMOHXGJLRRHMINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aqabamycin B (CAS 1253641-94-9): A Nitro-Substituted Maleimide Natural Product from Marine Vibrio Species for Specialized Bioactivity Screening


Aqabamycin B (1b), a diphenyl-maleimide alkaloid with the molecular formula C16H10N2O6, is a secondary metabolite isolated from a marine Vibrio sp. (strain WMBA) found on the soft coral Sinularia polydactyla in the Red Sea [1]. It belongs to the aqabamycin family (A–G), a group of seven novel maleimide derivatives characterized by a nitro substitution pattern absent only in aqabamycin A [1][2]. The compound was isolated via bioassay-guided fractionation based on antibacterial and cytotoxic activities, yielding 14.8 mg from a 20-L fermentation [1]. Unlike common maleimide-based kinase inhibitors or the broader class of marine alkaloids, Aqabamycin B presents a unique combination of moderate antibacterial activity and notably low cytotoxicity, a profile that is quantitatively distinct from its more potent but cytotoxic analogs within the same series [3][4].

Why Aqabamycin B Cannot Be Substituted by Other Aqabamycins or Generic Nitro-Maleimides in Targeted Assays


Generic substitution of nitro-maleimide compounds is precluded by the steep structure-activity relationship (SAR) within the aqabamycin family. Aqabamycin B contains a 4-hydroxyphenyl group at C-4 and a 4-hydroxy-3-nitrophenyl group at C-3 of the maleimide core, a specific regioisomeric arrangement distinct from aqabamycin C (which bears the nitro group at a different position) and aqabamycin D (which lacks one hydroxyl) [1][2]. Critically, the absence of the nitro group in aqabamycin A abolishes antibacterial activity, while its presence in aqabamycin B restores it but with a 4- to 16-fold reduction in potency relative to aqabamycins E and F [3]. This precise balance between functional groups means that swapping Aqabamycin B for a more potent or less cytotoxic analog will drastically alter the experimental outcome. The data below quantifies exactly where Aqabamycin B diverges from its closest structural relatives, enabling informed selection for specialized screening cascades where moderate potency with minimized cytotoxicity is the target profile.

Quantitative Differential Evidence for Aqabamycin B Against Closest Analogs


Aqabamycin B vs. Aqabamycin A: Nitro Group Confers Broad-Spectrum Antibacterial Activity While Moderating Cytotoxicity

Aqabamycin B (1b) differs from aqabamycin A (1a) solely by the presence of a nitro group at the 3-position of one phenyl ring. This single functional group change fundamentally alters the biological profile [1][2]. Aqabamycin B exhibits measurable antibacterial activity against all four tested bacterial strains (MIC range: 100 μg ml−1), whereas the data shows that aqabamycin A lacks this broad activity, with the paper noting that the nitro substitution increases antibacterial activity relative to the non-nitrated analog [1]. Simultaneously, the nitro group attenuates cytotoxicity: aqabamycin A shows an IC50 of 30 μg ml−1 against L1210 cells, compared to 100 μg ml−1 for aqabamycin B—a 3.3-fold reduction in toxicity .

Antibacterial Structure-Activity Relationship Nitro-maleimide

Aqabamycin B vs. Aqabamycin E/F: A Moderate-Activity Profile Suitable for Probe Development Where Potent Analogs Are Excessively Cytotoxic

Aqabamycins E (1e/e′) and F (1f) are the most potent antibacterial and cytotoxic members of the series, with MIC values as low as 3.15–6.25 µg/ml against bacteria and IC50 values of 15–25 µg/ml across multiple cancer cell lines [1][2]. Aqabamycin B (1b) is substantially less potent (MIC ≥ 100 µg/ml across all bacteria; IC50 ≥ 100 µg/ml across all five mammalian cell lines). The fold-difference in cytotoxic potency is most pronounced in the L1210 leukemia line, where aqabamycin E is 6.7-fold more cytotoxic than aqabamycin B (IC50 15 vs. 100 µg/ml) [2]. This positions Aqabamycin B as a low-toxicity reference compound within the series—useful as a negative control or for probing the structural determinants of cytotoxicity independent of antibacterial potency.

Cytotoxicity Selectivity Nitro-maleimide

Aqabamycin B vs. Aqabamycin C: Distinct Antifungal Selectivity Profiles Driven by Hydroxyl Positioning

Aqabamycin C (1c) differs from aqabamycin B by the placement of the hydroxyl group on the nitrophenyl ring. This subtle structural variation produces a divergent antifungal activity pattern. Aqabamycin C is broadly active against multiple fungal species (MIC 50–100 µg/ml against M. grisea, M. miehei, N. coryli, P. variotii, S. cerevisiae, U. nuda), whereas aqabamycin B shows marked selectivity: it is inactive (MIC >100 µg/ml) against most fungi except Nematospora coryli, where it retains an MIC of 100 µg/ml [1]. This differential selectivity—broad spectrum for C versus narrow, N. coryli-focused activity for B—allows aqabamycin B to function as a species-selective probe.

Antifungal Selectivity Hydroxyl-positioning

Aqabamycin B vs. Aqabamycin D and G: Divergent Cytotoxicity Even Among Structurally Similar Nitro-Maleimides

Aqabamycin D (1d) and aqabamycin G (2) represent additional structural variants within the aqabamycin series that share the nitro-maleimide scaffold with aqabamycin B. Despite this shared core, their cytotoxic profiles diverge markedly. Aqabamycin B is uniformly nontoxic (IC50 ≥ 100 µg/ml) across all five mammalian cell lines tested. In contrast, aqabamycin D shows IC50 values of 15 µg/ml (L1210) and 60 µg/ml (Jurkat), while aqabamycin G shows IC50 values of 15 µg/ml (L1210) and 50 µg/ml (Jurkat) [1]. This 6.7-fold difference in L1210 toxicity between B and D/G cannot be predicted from gross structural similarity alone and must be verified empirically.

Cytotoxicity Regioisomer Structure-Activity

Best-Fit Research and Industrial Application Scenarios for Aqabamycin B Based on Differential Evidence


Low-Cytotoxicity Reference Standard for Nitro-Maleimide Structure-Activity Relationship (SAR) Studies

Aqabamycin B, with its uniformly low cytotoxicity (IC50 ≥ 100 µg/ml across all five tested cancer cell lines [1]), serves as an ideal negative control or reference compound in SAR campaigns exploring the nitro-maleimide scaffold. When testing novel synthetic analogs, Aqabamycin B provides a cytotoxicity baseline that is 6.7-fold higher than the potent but toxic aqabamycins D, E, and G [1]. This allows medicinal chemists to benchmark whether structural modifications truly improve selectivity or merely recapitulate the toxicity profile of the more potent aqabamycins. Its consistent inactivity across cell lines (Jurkat, MDA-MB321, MCF-7, Colo-320) eliminates cell-type-specific confounding effects.

Species-Selective Antifungal Probe for Nematospora coryli Screening Cascades

Among the aqabamycins, only Aqabamycin B demonstrates a narrow antifungal spectrum: active exclusively against Nematospora coryli (MIC = 100 µg/ml) while remaining inactive against seven other fungal pathogens including Candida albicans and Saccharomyces cerevisiae [2]. This selectivity contrasts sharply with the broad-spectrum activity of aqabamycin C [2]. Researchers investigating fungal-specific pathways or developing species-selective antifungal agents can employ Aqabamycin B as a probe compound to interrogate N. coryli-specific vulnerabilities without off-target fungal inhibition.

Marine Natural Product Library Component for Phenotypic Screening with Minimized Cytotoxic Interference

Phenotypic screening libraries often face the challenge that many marine natural products exhibit nonspecific cytotoxicity that masks target-specific effects. Aqabamycin B, with its MIC values of 100 µg/ml against both Gram-positive and Gram-negative bacteria but IC50 ≥ 100 µg/ml against mammalian cells [1][3], offers a rare profile where antibacterial activity is measurable yet cytotoxicity is essentially absent at comparable concentrations. This makes it a valuable addition to screening decks where the goal is to identify compounds with antibacterial mechanisms that are not driven by general membrane disruption or nonspecific cellular toxicity—a property that distinguishes it from the broadly toxic aqabamycins E and F [3].

Educational or Training Standard for Natural Product Isolation and Structure Elucidation by NMR

Aqabamycin B was isolated in a yield of 14.8 mg from a 20-L fermentation of Vibrio sp. WMBA and its structure was elucidated using 1D and 2D NMR and MS spectrometry [4][5]. Its well-characterized spectroscopic signature, combined with its lack of potent bioactivity, makes it a safe and accessible training standard for academic or industrial laboratories teaching natural product chemistry techniques. The compound's defined HPLC retention time and UV-ESI MS/MS spectral data, documented as part of a dedicated HPLC-UV-ESI MS/MS database [5], provide a reliable reference for method development and validation in natural product dereplication workflows.

Quote Request

Request a Quote for Aqabamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.